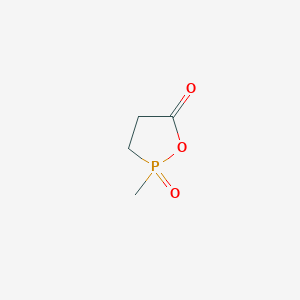

![molecular formula C11H9N3S B088570 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole CAS No. 14889-08-8](/img/structure/B88570.png)

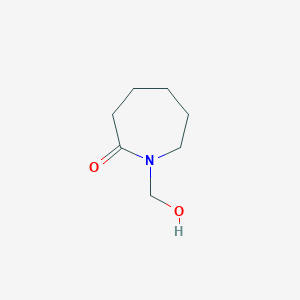

2-Hydrazinylnaphtho[2,1-d][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole involves multiple steps, including the reaction of hydrazinonaphtho[2,1-d]thiazole with diketones, leading to pyrazolynaphtho[2,1-d]thiazoles, demonstrating the versatility of this scaffold in organic synthesis (Singh & Kumar, 1990). The synthesis processes often employ eco-friendly and efficient methodologies, utilizing visible light and green solvents, indicating a trend towards sustainable chemistry practices (Dey et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole and their derivatives has been extensively studied using spectroscopic and X-ray diffraction techniques. These studies reveal information about the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, providing insight into the stability and electronic characteristics of these compounds (Haroon et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole derivatives are influenced by their structure, with studies highlighting their potential in forming ternary electron donor-acceptor complexes. These complexes facilitate various chemical reactions under visible light, showcasing the compounds' utility in synthesizing medicinally relevant scaffolds (Dey et al., 2023).

Applications De Recherche Scientifique

Synthesis and Organic Applications

A notable application of 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole derivatives lies in their use in organic synthesis. For instance, Che et al. (2017) developed highly efficient methods for synthesizing 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles through oxidative annulation and C-H functionalization under transition-metal-free conditions, showcasing the compound's utility in constructing complex aromatic systems (Che et al., 2017).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal properties of thiazole derivatives. Helal et al. (2013) synthesized novel thiazole compounds, demonstrating their potential as anti-inflammatory agents. Their antibacterial activity was evaluated against various bacterial strains, indicating the compound's relevance in developing new antimicrobial agents (Helal et al., 2013).

Light-Emitting Devices

In the field of materials science, thiazole derivatives have been applied in the development of white organic light-emitting diodes (WOLEDs). Zhang et al. (2016) synthesized compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their application in tunable light-emitting devices. This research highlights the compound's potential in creating advanced optical materials with wide-ranging applications (Zhang et al., 2016).

Anticancer Research

The anticancer potential of thiazole derivatives has also been a significant area of interest. Mahmoud et al. (2021) evaluated the antitumor activities of synthesized thiazole derivatives against MCF-7 tumor cells, revealing promising results that underscore the compound's potential in cancer therapy (Mahmoud et al., 2021).

Propriétés

IUPAC Name |

benzo[g][1,3]benzothiazol-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYILFQYTUJPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylnaphtho[2,1-d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)